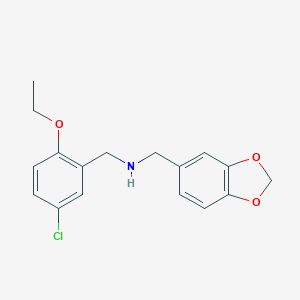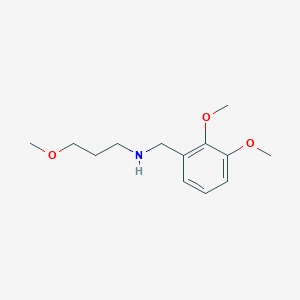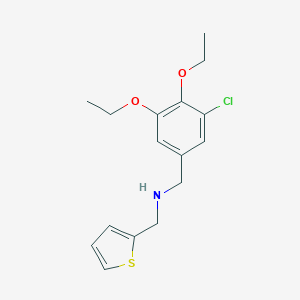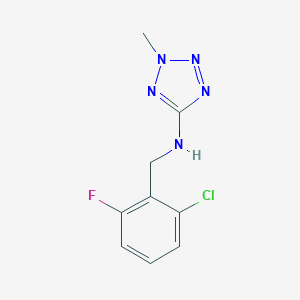
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in the treatment of other diseases, such as autoimmune disorders. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide can be achieved using various methods. One of the most common methods involves the reaction of naphthalene-1-sulfonyl chloride with furan-2-methanol in the presence of a base such as triethylamine. The resulting compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Propiedades
Nombre del producto |
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
|---|---|
Fórmula molecular |
C15H12BrNO3S |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H12BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2 |
Clave InChI |
SNSFZSPRRPUCCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)

![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)